molecular formula C17H17BrN4O2S B12187545 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine

3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12187545
M. Wt: 421.3 g/mol
InChI Key: LRXMRTFYHCODMH-UHFFFAOYSA-N
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Description

3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a triazolopyridine moiety, and a bromophenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the triazolopyridine moiety, and finally, the attachment of the bromophenylsulfonyl group. Common reagents used in these reactions include bromine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to bind to specific targets.

    Medicine: The compound is explored for its potential therapeutic effects, including its role as an inhibitor or modulator of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for studying and potentially treating various conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylsulfonylpiperidine: Shares the bromophenylsulfonyl group but lacks the triazolopyridine moiety.

    Triazolopyridine derivatives: Compounds with similar triazolopyridine structures but different substituents.

    Piperidine derivatives: Molecules with the piperidine ring but varying functional groups.

Uniqueness

3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine stands out due to its combination of the piperidine ring, triazolopyridine moiety, and bromophenylsulfonyl group. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C17H17BrN4O2S

Molecular Weight

421.3 g/mol

IUPAC Name

3-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C17H17BrN4O2S/c18-14-6-8-15(9-7-14)25(23,24)21-10-3-4-13(12-21)17-20-19-16-5-1-2-11-22(16)17/h1-2,5-9,11,13H,3-4,10,12H2

InChI Key

LRXMRTFYHCODMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NN=C4N3C=CC=C4

Origin of Product

United States

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